molecular formula C7H8N2O4 B3034544 3,5-Dimethoxy-2-nitropyridine CAS No. 18677-49-1

3,5-Dimethoxy-2-nitropyridine

Cat. No.: B3034544
CAS No.: 18677-49-1
M. Wt: 184.15 g/mol
InChI Key: PLDJLURDYKCZDJ-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-2-nitropyridine (CAS 18677-49-1) is a high-purity chemical building block with the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol . This compound is a valuable synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the construction of complex heterocyclic systems. Its structure, featuring methoxy electron-donating groups and a nitro electron-withdrawing group, makes it a versatile precursor for various chemical transformations. Research applications include its use as a key starting material in the synthesis of conjugated heterocycles, explored extensively in projects focused on the Cadogan reaction, which is a powerful method for converting nitro-group-containing heteroaromatics into fused ring systems . Proper storage is critical for maintaining stability; this compound should be kept in a dark place under an inert atmosphere and stored in a freezer at -20°C . This product is intended for research and development purposes only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethoxy-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-5-3-6(13-2)7(8-4-5)9(10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDJLURDYKCZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308370
Record name 3,5-Dimethoxy-2-nitropyridine
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Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18677-49-1
Record name 3,5-Dimethoxy-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18677-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethoxy-2-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,5 Dimethoxy 2 Nitropyridine and Its Precursors

Direct Nitration Pathways

Direct nitration stands as a fundamental method for the introduction of a nitro group onto the pyridine (B92270) ring. The choice of substrate, whether the pyridine N-oxide or the parent pyridine, significantly influences the reaction conditions and the regiochemical outcome.

Nitration of 3,5-Dimethoxypyridine-N-oxide

The N-oxide functionality in pyridine derivatives plays a crucial role in directing electrophilic substitution. researchgate.net The oxygen atom increases the electron density of the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack. researchgate.net

The nitration of 3,5-dimethoxypyridine-N-oxide is typically carried out using a mixture of a nitrating agent and a strong acid, such as sulfuric acid. The reaction conditions, including temperature and the choice of nitrating agent, are critical for achieving high yields and purity. For instance, the nitration of the related 3,5-dimethylpyridine-N-oxide has been optimized using potassium nitrate (B79036) in concentrated sulfuric acid, with reaction temperatures ranging from 60-120°C for 0.5-12 hours. google.com This method has been shown to significantly shorten reaction times and improve yields compared to using concentrated or fuming nitric acid. google.com In one example, this process yielded 3,5-dimethyl-4-nitropyridine-N-oxide with a purity of 99% and a yield of 85.7%. google.com

Table 1: Reaction Conditions for the Nitration of 3,5-Disubstituted Pyridine-N-oxides

PrecursorNitrating AgentAcidTemperature (°C)Time (h)Yield (%)Purity (%)Reference
3,5-dimethylpyridine-N-oxidePotassium NitrateSulfuric Acid60-1200.5-1285.799 google.com
3,5-dimethylpyridine-N-oxideFuming Nitric Acid / Sulfuric Acid-0-5263-

The directing influence of the N-oxide group and the existing substituents on the pyridine ring determines the position of the incoming nitro group. While the N-oxide group generally directs nitration to the 4-position, the presence of other substituents can alter this preference. researchgate.net In the case of 3,5-dimethoxypyridine-N-oxide, the nitro group is directed to the 2- (or 6-) position, not the 4-position. researchgate.netresearchgate.net This is in contrast to 3,5-dibromopyridine-N-oxide, which yields the 4-nitro derivative upon nitration. researchgate.netresearchgate.net This highlights the strong directing effect of the methoxy (B1213986) groups in 3,5-dimethoxypyridine-N-oxide, favoring substitution at the ortho position. researchgate.netresearchgate.net The electron-donating nature of the methoxy groups at the 3- and 5-positions enhances the reactivity of the adjacent 2- and 6-positions towards electrophiles.

Reaction Conditions and Yield Optimization

Nitration of 3,5-Dimethoxypyridine (B18298)

Direct nitration of 3,5-dimethoxypyridine offers an alternative route to nitro-substituted dimethoxypyridines. This approach bypasses the need for the initial N-oxidation step.

The traditional method for nitrating aromatic compounds, including pyridine derivatives, involves the use of a mixture of concentrated nitric acid and sulfuric acid. rushim.ru This "mixed acid" generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The nitration of 3,5-dimethoxypyridine with fuming nitric acid has been reported to produce 3,5-dimethoxy-2,6-dinitropyridine (B8387430). dtic.mil Research has shown that the nitration of 3,5-diethoxypyridine (B3066971) initially yields the 2-nitro derivative, which upon further nitration gives the 2,6-dinitro compound. researchgate.net This suggests a similar stepwise nitration for 3,5-dimethoxypyridine.

Table 2: Products from Mixed Acid Nitration of 3,5-Dialkoxypyridines

SubstrateNitrating AgentProduct(s)Reference
3,5-dimethoxypyridineFuming Nitric Acid3,5-dimethoxy-2,6-dinitropyridine dtic.mil
3,5-diethoxypyridineNot specified3,5-diethoxy-2-nitropyridine, 3,5-diethoxy-2,6-dinitropyridine researchgate.net

Dinitrogen pentoxide (N₂O₅) is a powerful nitrating agent that can be used under milder conditions, often in an organic solvent. ntnu.nounacademy.com This reagent is particularly useful for sensitive substrates. The nitration of pyridine compounds with dinitrogen pentoxide proceeds through a complex mechanism involving the formation of an N-nitropyridinium nitrate intermediate. ntnu.norsc.org This intermediate then rearranges to form the 3-nitropyridine (B142982) product. ntnu.norsc.org While specific studies on the nitration of 3,5-dimethoxypyridine with dinitrogen pentoxide are not detailed in the provided context, the general mechanism suggests it would be a viable, albeit potentially complex, method for introducing a nitro group. The reaction is typically performed in a solvent like dichloromethane (B109758) or nitromethane, followed by a workup with a bisulfite solution. ntnu.no

Classical Mixed Acid Nitration Approaches

Indirect Synthetic Routes and Precursor Transformations

Indirect routes to 3,5-dimethoxy-2-nitropyridine rely on the strategic modification of precursor molecules that already contain a portion of the final required functionalities. These methods often offer advantages in terms of regioselectivity and yield by avoiding harsh conditions that might lead to undesired side products.

Derivatization from Halogenated Nitropyridine Intermediates

A common and effective strategy for the synthesis of alkoxy-substituted nitropyridines involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor. The presence of a nitro group on the pyridine ring activates the ring towards nucleophilic attack, facilitating the displacement of a halide ion by a methoxide (B1231860) source.

The synthesis can commence from a readily available starting material like 2,6-dichloropyridine (B45657). A sequence of nitration, amination, and a second nitration can yield 2-amino-3,5-dinitro-6-chloropyridine. sioc-journal.cn This intermediate, or a simpler analog like 2-chloro-3,5-dinitropyridine (B146277), can then undergo nucleophilic substitution with sodium methoxide to introduce the methoxy groups. byjus.com The electron-withdrawing nature of the nitro groups significantly facilitates this substitution reaction. byjus.com

A plausible synthetic pathway starting from a di-halogenated pyridine is the methoxylation to form 3,5-dimethoxypyridine, followed by a controlled nitration. For instance, the synthesis of the related 2,6-dimethoxy-3,5-dinitropyridine (B98391) begins with the methoxylation of 3,5-dichloropyridine (B137275), followed by nitration. This suggests that a similar approach could be adapted for the synthesis of this compound, likely by carefully controlling the nitration conditions to favor mono-nitration.

The reaction conditions for the nucleophilic substitution of a chloro-nitropyridine with sodium methoxide are critical for achieving high yields. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the reactants.

Parameter Condition Rationale
Nucleophile Sodium methoxide (CH₃ONa)Provides the methoxy group for substitution.
Solvent Methanol (CH₃OH) or a polar aprotic solvent like DMF or DMSOSolubilizes the reactants and facilitates the SNAr mechanism. fishersci.fi
Temperature Room temperature to refluxThe reaction rate is temperature-dependent; heating is often necessary to achieve a reasonable reaction time. fishersci.fi
Reaction Time Several hoursThe reaction is monitored until completion, typically by techniques like TLC or HPLC. fishersci.fi

Conversion of Related Nitropyridine Analogs

Another viable approach involves the chemical transformation of nitropyridine analogs that are structurally similar to the target compound. This can include deamination reactions or drawing synthetic analogies from closely related structures.

The deamination of an amino-nitropyridine derivative presents a potential route to this compound. This process typically involves the conversion of the amino group into a diazonium salt, which is then subsequently removed. lkouniv.ac.in

The synthesis of a precursor like 2-amino-6-methoxy-3-nitropyridine (B1334430) has been documented, involving the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482). vdoc.pub A similar strategy could likely be employed to synthesize 2-amino-3,5-dimethoxy-6-nitropyridine.

The deamination of the amino group can be achieved through diazotization followed by reduction. The diazotization is typically carried out by treating the amine with nitrous acid (HNO₂), which can be generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. geeksforgeeks.orgbyjus.com The resulting diazonium salt is often unstable and is immediately subjected to a reduction step. geeksforgeeks.org A common reagent for the reductive removal of the diazonium group is hypophosphorous acid (H₃PO₂). libretexts.org

General Deamination Procedure:

Diazotization: The aminopyridine is dissolved in an acidic solution and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise to form the diazonium salt. google.com

Reduction: The cold diazonium salt solution is then treated with a reducing agent like hypophosphorous acid to replace the diazonium group with a hydrogen atom. libretexts.org

This two-step process effectively removes the amino group, yielding the desired nitropyridine.

The synthesis of the closely related analog, 3,5-diethoxy-2-nitropyridine, provides a valuable template for the preparation of its dimethoxy counterpart. Research has shown that the nitration of 3,5-diethoxypyridine can yield the mono-nitro derivative with the nitro group entering the 2-position. researchgate.net This suggests that a similar regioselectivity can be expected for the nitration of 3,5-dimethoxypyridine.

The synthesis would begin with the preparation of 3,5-dimethoxypyridine, which can be achieved through the methoxylation of 3,5-dichloropyridine. The subsequent nitration would need to be carefully controlled to favor mono-nitration. The nitrating agent is typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). saskoer.caechemi.com

Reactant Reagents Conditions Product Reference
3,5-DiethoxypyridineNitrating mixtureNot specified3,5-Diethoxy-2-nitropyridine researchgate.net
3,5-Dimethylpyridine (B147111)HNO₃, H₂SO₄0–5°C, 2 h3,5-Dimethyl-4-nitropyridine

By analogy, the nitration of 3,5-dimethoxypyridine is expected to proceed under similar conditions to yield this compound. The electron-donating methoxy groups would activate the pyridine ring towards electrophilic substitution, directing the incoming nitro group to the ortho position.

Strategies from 2-Amino-3,5-dimethoxy-6-nitropyridine

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to create more environmentally benign and efficient processes.

Key areas for the application of green chemistry in this synthesis include:

Use of Greener Solvents: Traditional SNAr reactions often employ polar aprotic solvents like DMF or DMSO, which have associated health and environmental concerns. Research has explored the use of greener alternatives such as polyethylene (B3416737) glycol (PEG), water, and ethanol (B145695) for nucleophilic substitutions on pyridine rings. fishersci.fi

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. This technique has been successfully applied to nucleophilic substitution reactions on nitropyridines. The use of microwave heating in conjunction with greener solvents like ethanol can provide a more sustainable synthetic route.

Catalysis: The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can facilitate reactions between reactants in different phases, potentially allowing for the use of less hazardous solvent systems and milder reaction conditions. tcichemicals.com Phase-transfer catalysis can be particularly useful in the methoxylation of halogenated pyridines, enabling the reaction to proceed efficiently in a biphasic system. arkat-usa.org

Green Chemistry Approach Application in Synthesis Potential Benefits
Greener Solvents Using ethanol or PEG instead of DMF/DMSO for SNAr.Reduced toxicity and environmental impact.
Microwave-Assisted Synthesis Accelerating the SNAr reaction with methoxide.Shorter reaction times, potentially higher yields, and reduced energy consumption.
Phase-Transfer Catalysis Facilitating the methoxylation of a halogenated precursor.Milder reaction conditions, use of less hazardous solvents, and improved efficiency.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient, aligning with modern standards for chemical manufacturing.

Reactivity and Transformation Chemistry of 3,5 Dimethoxy 2 Nitropyridine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry, especially for rings bearing electron-withdrawing groups like the nitro moiety. In 3,5-Dimethoxy-2-nitropyridine, the nitro group at the 2-position makes this site highly susceptible to attack by nucleophiles.

The C-NO₂ bond in nitropyridines can be cleaved upon reaction with various nucleophiles, where the nitro group acts as the leaving group. This reactivity is particularly pronounced when the nitro group is positioned at C2 or C4, as the negative charge of the intermediate Meisenheimer complex can be effectively stabilized by the ring nitrogen. In the case of this compound, the 2-nitro group is activated toward displacement. Studies on related 3-nitropyridine (B142982) systems have shown that the nitro group can be a more effective leaving group (nucleofuge) than even a halogen in the same molecule under certain conditions. nih.gov For instance, research on 3-nitro-5-chloropyridines demonstrated that sulfur nucleophiles selectively displace the 3-nitro group over the C5-chloro substituent. nih.gov While direct experimental data for the displacement of the nitro group from this compound is not extensively documented, this principle suggests its potential as a versatile precursor for introducing a range of functionalities at the C2 position.

Oxygen-centered nucleophiles, such as alkoxides and hydroxides, are capable of participating in SNAr reactions with sufficiently activated aromatic systems.

Alkoxylation involves the substitution of a leaving group on the pyridine ring with an alkoxy group (-OR). This reaction is a common strategy for synthesizing alkoxy-substituted pyridines. For activated systems like nitropyridines, this transformation can proceed under relatively mild conditions. For example, analogous compounds such as 3,5-dibromo-4-nitropyridine-N-oxide readily react with alkoxides to yield the corresponding ether derivatives. It is therefore chemically plausible that this compound could react with various alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) to displace the 2-nitro group, yielding 2,3,5-trialkoxypyridine derivatives. Such reactions would likely be conducted in the corresponding alcohol as the solvent.

Nitrogen-based nucleophiles, including ammonia (B1221849), primary amines, and secondary amines, are frequently used in SNAr reactions to construct C-N bonds, which are vital in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

The introduction of an amino group onto the pyridine ring via SNAr is a key synthetic transformation. The reaction of activated halopyridines or nitropyridines with amines is a standard method for producing aminopyridines. Research on similar structures, such as 3,5-dibromo-4-nitropyridine-N-oxide, shows that it reacts with amines like ammonia in polar solvents to yield amino-substituted products. Following this precedent, this compound is expected to react with various primary and secondary amines, leading to the displacement of the 2-nitro group and the formation of the corresponding N-substituted 3,5-dimethoxypyridin-2-amine (B1629337) derivatives. The reaction conditions would typically involve heating the nitropyridine with the amine in a polar aprotic solvent like DMSO or in an alcohol.

Reactions with Nitrogen-Centered Nucleophiles

Reduction Reactions of the Nitro Group

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. This reaction provides a crucial route to aromatic amines, which are precursors to a vast number of more complex molecules. The nitro group of this compound can be readily reduced to form 3,5-dimethoxypyridin-2-amine.

A variety of reducing agents and conditions are effective for this transformation, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comgoogle.com Common methods include catalytic hydrogenation and metal-based reductions in acidic media. The reduction of the related compound 3,5-dimethoxy-2,6-dinitropyridine (B8387430) to 2,6-diamino-3,5-dimethoxypyridine has been successfully demonstrated, confirming the viability of this reaction on this structural framework. More recent methodologies have focused on developing milder and more selective "green" catalysts. For example, iron-catalyzed transfer hydrogenation has been shown to be effective for the reduction of nitroarenes, including 3-nitropyridine. rsc.org

The table below summarizes common laboratory methods applicable to the reduction of the nitro group in this compound.

Reagent(s)Typical Solvent(s)General ConditionsReference
H₂, Pd/CEthanol (B145695), Methanol, Ethyl AcetateRoom temperature, atmospheric or elevated pressure commonorganicchemistry.com
H₂, Raney NickelEthanol, MethanolRoom temperature to moderate heat, atmospheric or elevated pressure commonorganicchemistry.com
Fe, HCl or CH₃COOHWater, EthanolHeating / Reflux commonorganicchemistry.com
SnCl₂, HClEthanol, Ethyl AcetateRoom temperature or heating commonorganicchemistry.com
Zn, CH₃COOH or HClWater, EthanolRoom temperature or heating commonorganicchemistry.comresearchgate.net
HSiCl₃, TriethylamineAcetonitrile, Dichloromethane (B109758)Room temperature google.com

Selective Reduction to Amino Pyridine Derivatives

The reduction of the nitro group is a cornerstone of nitropyridine chemistry, providing a gateway to highly valuable amino pyridine derivatives. The conversion of aromatic nitro compounds to their corresponding amines is a well-established transformation in organic synthesis. thieme-connect.de This reduction proceeds through a stepwise mechanism involving nitroso and hydroxylamine (B1172632) intermediates. thieme-connect.degoogle.comgoogle.com A variety of reagents and catalytic systems can be employed to achieve this transformation, with the choice of method often depending on the presence of other functional groups within the molecule. commonorganicchemistry.com

Common and effective methods for the reduction of aromatic nitro groups, which are applicable to this compound, include catalytic hydrogenation and the use of metal-based reducing agents in acidic media. commonorganicchemistry.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a widely used method. commonorganicchemistry.com Alternatively, metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like acetic acid or hydrochloric acid provide a mild and selective means of reduction. commonorganicchemistry.comresearchgate.net

The selective reduction of this compound yields 2-Amino-3,5-dimethoxypyridine, a valuable building block for more complex molecules. chemimpex.com

Table 1: Representative Conditions for the Selective Reduction of this compound

Reagent/CatalystSolventConditionsProduct
H₂ / Pd/CEthanol or Ethyl AcetateRoom temperature, atmospheric pressure2-Amino-3,5-dimethoxypyridine
H₂ / Raney NickelMethanolRoom temperature, atmospheric pressure2-Amino-3,5-dimethoxypyridine
Fe / Acetic AcidEthanol/WaterReflux2-Amino-3,5-dimethoxypyridine
SnCl₂·2H₂OEthanol or HClRoom temperature or gentle heating2-Amino-3,5-dimethoxypyridine
Zn / Acetic AcidEthanolRoom temperature2-Amino-3,5-dimethoxypyridine

Formation of Intermediate Hydroxylamino or Azoxy Compounds

The reduction of a nitro group to an amine is not a direct process. The generally accepted mechanism involves a multi-step pathway with distinct intermediates. google.comgoogle.com The nitro group is first reduced to a nitroso group, which is then further reduced to a hydroxylamine. thieme-connect.de The final step is the reduction of the hydroxylamine to the amine. thieme-connect.degoogle.com

Under certain reaction conditions, particularly basic or neutral conditions, these reactive intermediates can undergo condensation reactions. thieme-connect.de The condensation between a nitroso intermediate and a hydroxylamine intermediate leads to the formation of an azoxy compound. thieme-connect.degoogle.comnih.gov This azoxy species can be further reduced to an azo compound and then to a hydrazo compound before finally cleaving to form the amine product. google.comgoogle.com

The accumulation of the hydroxylamine intermediate can occur because its reduction to the amine is often the slowest step in the sequence. google.comgoogle.com While the isolation of these intermediates is not always the primary synthetic goal, their formation is a key mechanistic feature. For instance, in the reduction of other nitropyridines, the formation of hydroxylamine and subsequent azoxy compounds has been observed. unimi.it Electrochemical methods have also been shown to provide a way to control the reduction potential and selectively synthesize azoxy- and azo-aromatics from nitro compounds. nih.gov

Electrophilic Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. dalalinstitute.com The reaction is further disfavored because the electrophile can coordinate with the nitrogen lone pair, adding a positive charge to the ring and increasing its deactivation.

However, the reactivity of the pyridine ring is strongly influenced by its substituents. In this compound, the two methoxy (B1213986) groups at the C3 and C5 positions are powerful activating, ortho-, para-directing groups due to their ability to donate electron density via resonance. dalalinstitute.com Conversely, the nitro group at C2 is a strong deactivating, meta-directing group. The pyridine nitrogen itself deactivates the ring, particularly at the α (C2, C6) and γ (C4) positions.

The outcome of an electrophilic attack on this compound depends on the balance of these competing effects. The two methoxy groups strongly activate the positions ortho and para to them.

The C3-methoxy group activates C2 and C4.

The C5-methoxy group activates C4 and C6.

The positions most activated by the methoxy groups are C4 and C6. The nitro group at C2 deactivates the ring, and its meta-directing influence would be on C4 and C6. The ring nitrogen deactivates C2, C4, and C6. Despite the deactivation from the nitro group and the ring nitrogen, the strong activating effect of the two methoxy groups, which converge on the C4 and C6 positions, suggests that electrophilic substitution, if it occurs, would likely be directed to one of these sites. Theoretical studies on similar systems, such as the nitration of pyridine-1-oxide, confirm that activating substituents can enable EAS reactions that are otherwise difficult. researchgate.netiucr.org

Sigmatropic Rearrangements and Migration Mechanisms

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system in an intramolecular fashion. wikipedia.orgresearchgate.net These reactions, such as the well-known Cope and Claisen rearrangements, are powerful tools in organic synthesis for creating molecular complexity. libretexts.orgas-pub.com

While classic sigmatropic rearrangements in this specific molecule are not widely documented, a related and significant phenomenon in nitropyridine chemistry is the migration of the nitro group itself. Nitro group migrations have been observed in various aromatic systems under specific conditions. clockss.org

One study reported an unexpected nitro-group migration during the reaction of 3-bromo-4-nitropyridine (B1272033) with amines. clockss.org The major product arose from a rearrangement where the nitro group moved from the C4 to the C3 position. clockss.org This migration was found to be dependent on the use of polar aprotic solvents. clockss.org Similar migrations were also observed for 2-nitropyridine (B88261) derivatives. clockss.org

σ-Complexation Reactions of Nitropyridines

Electron-deficient aromatic and heteroaromatic rings can be attacked by nucleophiles to form resonance-stabilized anionic intermediates known as σ-complexes or Meisenheimer complexes. The formation of these complexes is a key step in nucleophilic aromatic substitution (SNAr) reactions.

Nitropyridines, particularly those with multiple electron-withdrawing groups, are excellent substrates for σ-complex formation. For example, the related compound 2,6-dimethoxy-3,5-dinitropyridine (B98391) readily reacts with nucleophiles like phenoxide anions to form stable σ-adducts. researchgate.net The stability and rate of formation of these complexes depend on the electrophilicity of the pyridine ring, the nature of the nucleophile, and the solvent. researchgate.net

In this compound, the nitro group at the C2 position activates the ring towards nucleophilic attack, primarily at the ortho (C3) and para (C6) positions.

The C3 position is occupied by a methoxy group, which could potentially act as a leaving group in an SNAr reaction, but initial attack to form a σ-complex would be sterically hindered and electronically disfavored compared to the attack at C6.

The C6 position is activated by the C2-nitro group and is unsubstituted, making it the most likely site for nucleophilic attack to form a σ-complex.

Derivatives and Analogs of 3,5 Dimethoxy 2 Nitropyridine

Structural Modifications and Substituent Effects

The reactivity and electronic properties of the 3,5-dimethoxy-2-nitropyridine ring are significantly influenced by the nature and position of its substituents. The two methoxy (B1213986) groups (-OCH3) are electron-donating through resonance, increasing the electron density of the pyridine (B92270) ring. Conversely, the nitro group (-NO2) is a strong electron-withdrawing group, both by induction and resonance, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution (SNAr). kochi-tech.ac.jp

Synthesis and Characterization of Related Dimethoxynitropyridines

The synthesis of various dimethoxynitropyridine isomers often involves multi-step sequences starting from substituted pyridines. These synthetic routes typically include nitration and methoxylation reactions, with the order and conditions of these steps being critical for achieving the desired isomer.

3,5-Dimethoxy-2,6-dinitropyridine (B8387430)

The synthesis of 3,5-dimethoxy-2,6-dinitropyridine can be achieved through the nitration of 3,5-dimethoxypyridine (B18298). google.com The starting material, 3,5-dimethoxypyridine, can be prepared from 3,5-dichloropyridine (B137275) by reaction with sodium methoxide (B1231860) in dimethyl sulfoxide. prepchem.com The subsequent dinitration introduces nitro groups at the 2 and 6 positions, flanking the methoxy substituents. This dinitro derivative is a precursor for the synthesis of other functionalized pyridines, such as 2,6-diamino-3,5-dimethoxypyridine, through the reduction of the nitro groups. google.com

Research has also explored the synthesis of 3,5-dimethoxy-2,6-dinitropyridine-1-oxide through the nitration of 3,5-dimethoxypyridine-1-oxide. chemistry-chemists.com

2-Amino-3,5-dimethoxy-6-nitropyridine-1-oxide

The synthesis of 2-amino-3,5-dimethoxy-6-nitropyridine-1-oxide has been reported from 3,5-dimethoxy-2,6-dinitropyridine-1-oxide. chemistry-chemists.com Treatment of the dinitro compound with ammonia (B1221849) in ethanol (B145695) leads to the selective replacement of one nitro group with an amino group, yielding the target compound. chemistry-chemists.com This reaction highlights the susceptibility of the dinitrated pyridine N-oxide to nucleophilic substitution.

Other Positional Isomers and Related Nitropyridine Derivatives

A variety of other positional isomers of dimethoxynitropyridines have been synthesized and studied. For example, 2,6-dimethoxy-3,5-dinitropyridine (B98391) is a known compound where the positions of the methoxy and nitro groups are swapped compared to the 3,5-dimethoxy-2,6-dinitro isomer. google.com The synthesis of this compound also starts from a dichloropyridine precursor, which undergoes sequential methoxylation and nitration.

The synthesis of 2-amino-6-methoxy-3-nitropyridine (B1334430) is achieved by the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) using sodium methoxide in methanol. chemicalbook.comgoogle.com The starting chloro-substituted pyridine can be prepared from the nitration of 2,6-dichloropyridine (B45657) followed by ammonolysis. google.com

Furthermore, the synthesis of 3-methoxy-2-nitropyridine (B1296613) has been documented, providing a simpler analog with only one methoxy group. sigmaaldrich.com The study of these various isomers and related derivatives provides valuable insights into the structure-activity relationships within this class of compounds.

N-Oxide Derivatives in Nitropyridine Chemistry

The introduction of an N-oxide functional group significantly alters the chemical reactivity of the nitropyridine ring. The N-oxide group acts as an electron-donating group through resonance, which can activate the pyridine ring towards electrophilic substitution, particularly at the 4-position. bhu.ac.in At the same time, it enhances the electron-withdrawing nature of the ring system, making it more susceptible to nucleophilic attack. bhu.ac.innih.gov

The synthesis of nitropyridine-N-oxides is typically achieved by the nitration of the corresponding pyridine-N-oxide. For example, 4-nitropyridine-N-oxide is synthesized by nitrating pyridine-N-oxide with a mixture of fuming nitric acid and sulfuric acid. bhu.ac.insciencemadness.org This compound is a valuable intermediate for the preparation of 4-substituted pyridines, as the nitro group can be readily displaced by various nucleophiles. sciencemadness.org

The presence of the N-oxide can also direct the regioselectivity of reactions. For instance, the nitration of 3,5-dimethoxypyridine-N-oxide yields the 2-nitro derivative, whereas nitration of 3-methoxypyridine-N-oxide gives the 4-nitro compound. researchgate.net This demonstrates the directing effect of the substituents in combination with the N-oxide functionality.

Halogenated this compound Analogs

The introduction of halogen atoms into the this compound framework provides another avenue for modifying its chemical properties. The synthesis of halogenated analogs often involves starting from halogenated pyridine precursors.

For instance, the synthesis of 3,5-dimethoxypyridine, a precursor to the title compound, can start from 3,5-dichloropyridine. prepchem.com During this synthesis, a small amount of 3-chloro-5-methoxypyridine (B183929) can be formed as a byproduct. google.com This halogenated intermediate can potentially be used to synthesize halogenated analogs.

Role of 3,5 Dimethoxy 2 Nitropyridine As a Chemical Intermediate

Precursor in Fine Chemical Synthesis

As a foundational molecule, 3,5-dimethoxy-2-nitropyridine is instrumental in the synthesis of more complex and highly functionalized pyridine (B92270) derivatives, particularly dinitropyridines and diaminopyridines.

Synthesis of Dinitropyridine Compounds

The presence of activating methoxy (B1213986) groups on the pyridine ring facilitates further electrophilic substitution reactions. This compound can be further nitrated to yield dinitropyridine compounds. Research has shown that the nitration of similarly substituted alkoxypyridines, such as 3,5-diethoxypyridine (B3066971), initially produces the 2-nitro derivative. researchgate.net Subsequent, more forceful nitration introduces a second nitro group at the 6-position, yielding a 2,6-dinitro compound. researchgate.net

This pathway is crucial for creating highly nitrated pyridine structures which are themselves important intermediates. For example, the nitration of 3,5-dimethoxypyridine-1-oxide is a key step in producing 3,5-dimethoxy-2,6-dinitropyridine-1-oxide. chemistry-chemists.com These dinitro derivatives are precursors to a range of energetic materials and other specialized chemicals. researchgate.netresearchgate.net

Table 1: Nitration of Substituted Dimethoxypyridines

Starting Material Reagents Product Reference
3,5-Diethoxypyridine Nitrating Agent 3,5-Diethoxy-2-nitropyridine researchgate.net
3,5-Diethoxy-2-nitropyridine Nitrating Agent 3,5-Diethoxy-2,6-dinitropyridine researchgate.net

Pathways to Diaminopyridine Derivatives

Diaminopyridine derivatives are significant compounds in medicinal chemistry and materials science. The conversion of nitropyridines to aminopyridines is typically achieved through the reduction of the nitro group. Various methods exist for this transformation, including catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or using reducing agents such as tin(II) chloride, iron in acidic media, or sodium hydrosulfite. nih.govorgsyn.org

Starting from this compound, the nitro group can be reduced to an amino group, forming 3,5-dimethoxy-2-aminopyridine. If the starting material is first converted to a dinitro compound like 3,5-dimethoxy-2,6-dinitropyridine (B8387430), a subsequent double reduction can lead to the corresponding 2,6-diaminopyridine (B39239) derivative. These diaminopyridines are key building blocks for synthesizing more complex molecules, including antibacterial agents and other biologically active heterocycles. nih.govarkat-usa.org The synthesis of 3,5-diaminopyridine from 2-chloro-3,5-dinitropyridine (B146277) via hydrogenation highlights a common pathway for converting dinitro compounds to their diamino analogues. nih.gov

Synthetic Building Block for Advanced Materials (Chemical Synthesis Aspect)

The chemical reactivity of this compound and its derivatives allows for their incorporation into the backbone of advanced materials, conferring specific properties to the final product.

Incorporation into High Nitrogen Energetic Materials (Chemical Synthesis Aspect)

High-nitrogen energetic materials are a class of compounds sought after for their high performance and often improved safety characteristics compared to traditional explosives. bibliotekanauki.pl Dinitropyridines, which can be synthesized from this compound, are key precursors in this field. researchgate.net For instance, derivatives like 2,6-diamino-3,5-dinitropyridine (ANPy) and its N-oxide (ANPyO) are synthesized from dinitropyridine precursors. chemistry-chemists.comresearchgate.net The synthesis often involves the nitration of a substituted pyridine, followed by amination reactions. chemistry-chemists.com The resulting amino- and nitro-substituted pyridines can exhibit high thermal stability and are investigated as insensitive energetic materials. chemistry-chemists.comscribd.com The transformation of 3,5-dimethoxy-2,6-dinitropyridine-1-oxide into amino derivatives by reaction with ammonia (B1221849) is a documented pathway, although it can sometimes yield mono-amino products instead of the desired diamino compound. chemistry-chemists.com

Applications in Specialty Polymer and Coating Precursors (Chemical Synthesis Aspect)

The functional groups on this compound and its derivatives can be leveraged in polymerization reactions. While direct application of this specific isomer is not widely documented, related structures like 2,6-dimethoxy-3-nitropyridine (B97036) are noted for their role in creating advanced materials, including polymers and coatings that require specific chemical properties. chemimpex.com The nitro group can be reduced to a reactive amino group, and the methoxy groups can potentially be hydrolyzed or replaced, providing multiple handles for incorporation into polymer chains. These monomers can be used to synthesize specialty polymers with enhanced thermal stability, specific optical properties, or tailored reactivity for use in advanced coatings and industrial materials.

Intermediacy in Complex Heterocyclic Systems

This compound serves as an intermediate for constructing more elaborate heterocyclic frameworks. Nitropyridines are common starting points for building fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. ntnu.nomdpi.com The nitro group can be used as a handle for cyclization reactions, often after being reduced to an amino group. orgsyn.org This amino group, positioned next to other functionalities on the pyridine ring, can then participate in intramolecular condensation reactions to form fused rings, such as imidazo[4,5-b]pyridines or other polycyclic systems. researchgate.netntnu.no The synthesis of various complex nitrogen-, oxygen-, and sulfur-containing heterocyclic compounds often begins with functionalized precursors like nitropyridines, which are then elaborated through multi-step reaction sequences. mdpi.com

Synthesis of Fused Pyridine Ring Systems

The chemical architecture of this compound makes it a valuable precursor for the synthesis of bicyclic and polycyclic heterocyclic systems, particularly fused pyridines. The strategic placement of the nitro group at the 2-position, adjacent to the ring nitrogen, is key to its utility. A predominant synthetic strategy involves the initial reduction of the nitro group to a primary amine, yielding the highly versatile intermediate, 2-amino-3,5-dimethoxypyridine. This transformation is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. orgsyn.orggoogle.com

Once formed, 2-amino-3,5-dimethoxypyridine serves as a quintessential building block for constructing fused ring systems. The endocyclic pyridine nitrogen and the exocyclic 2-amino group provide two nucleophilic centers, which can react with appropriate bifunctional electrophiles to form a new ring fused to the pyridine core.

A prominent example of this strategy is the synthesis of substituted imidazo[1,2-a]pyridines. This class of compounds is of significant interest in medicinal chemistry. rsc.org The classical approach, often referred to as the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone. nih.gov In this reaction, the more nucleophilic pyridine ring nitrogen first displaces the halide from the α-haloketone. The resulting intermediate then undergoes intramolecular cyclization via condensation between the exocyclic amino group and the ketone carbonyl, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine (B132010) ring system. nih.govnih.gov

Modern variations of this condensation utilize a range of reagents and catalysts to achieve high yields and functional group tolerance, including copper-catalyzed aerobic oxidative reactions and multicomponent strategies. sci-hub.seorganic-chemistry.org For instance, a three-component reaction between a 2-aminopyridine, an aldehyde, and an isonitrile can efficiently produce 3-amino-imidazo[1,2-a]pyridines. sci-hub.se These methods highlight the modularity and efficiency of using 2-aminopyridine precursors, derived from compounds like this compound, to access complex fused heterocycles.

The table below illustrates representative conditions for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, which are applicable to the 2-amino-3,5-dimethoxypyridine intermediate.

ReagentsCatalyst/ConditionsProduct TypeReference
2-Aminopyridine, α-HaloketoneReflux in ethanol (B145695) or acetone2-Substituted imidazo[1,2-a]pyridine nih.gov
2-Aminopyridine, AcetophenoneCuI, O₂ (aerobic)2-Aryl-imidazo[1,2-a]pyridine organic-chemistry.org
2-Aminopyridine, NitroolefinCuBr, Air, DMF, 80 °CSubstituted imidazo[1,2-a]pyridine organic-chemistry.org
2-Aminopyridine, Aldehyde, IsonitrileMethanol, rt3-Amino-imidazo[1,2-a]pyridine sci-hub.se

Construction of Poly-substituted Pyridine Frameworks

The intermediate this compound is a valuable scaffold for creating a diverse array of poly-substituted pyridine frameworks. Its utility stems from the reactivity conferred by the electron-withdrawing nitro group and the potential for transforming this group into other functionalities.

One major pathway for diversification is through nucleophilic aromatic substitution (SNAr). Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the presence of a strong electron-withdrawing group, such as the nitro group in this compound, activates the pyridine ring towards substitution. wikipedia.org Nucleophiles can attack the ring, displacing a leaving group. While the methoxy groups could potentially be displaced, the nitro group itself can act as a nucleofuge in reactions with certain nucleophiles, a phenomenon observed in other nitropyridine systems. clockss.org This allows for the direct introduction of a wide range of substituents, including carbon, nitrogen, and sulfur nucleophiles, onto the pyridine core. The reactivity of related dinitro-dimethoxy-pyridines, where methoxy groups are readily displaced, further underscores the potential for SNAr reactions on this type of scaffold.

A second, highly versatile strategy for constructing poly-substituted pyridines begins with the reduction of the 2-nitro group to 2-amino-3,5-dimethoxypyridine, the same key intermediate used for fused systems. This amino group serves as a versatile handle for a host of subsequent transformations. chemimpex.com For example, the amino group can undergo diazotization upon treatment with nitrous acid, forming a diazonium salt. This diazonium intermediate is highly valuable as it can be subsequently replaced by a wide variety of substituents (e.g., halogens, cyano, hydroxyl) through well-established procedures like the Sandmeyer and Schiemann reactions.

Furthermore, the 2-amino group can be modified through standard reactions such as N-alkylation, N-acylation, or sulfonylation to introduce new side chains and functional groups. This stepwise and controlled installation of substituents allows for the rational design and synthesis of pyridines with specific substitution patterns required for various applications in materials science and medicinal chemistry. nih.govacs.org

The following table summarizes potential transformations for generating poly-substituted pyridines starting from this compound.

Starting Material/IntermediateReagentsTransformationProduct TypeReference
This compoundNucleophile (e.g., R-SH, R-OH)Nucleophilic Aromatic Substitution (SNAr)2-Substituted-3,5-dimethoxypyridine wikipedia.orgclockss.org
2-Amino-3,5-dimethoxypyridine1. NaNO₂, HCl 2. CuX (X=Cl, Br, CN)Diazotization followed by Sandmeyer Reaction2-Halo/Cyano-3,5-dimethoxypyridine wikipedia.org
2-Amino-3,5-dimethoxypyridineAcyl Chloride (RCOCl), BaseN-Acylation2-Amido-3,5-dimethoxypyridine chemimpex.com
2-Amino-3,5-dimethoxypyridineSulfonyl Chloride (RSO₂Cl), BaseN-Sulfonylation2-Sulfonamido-3,5-dimethoxypyridine nih.gov

Computational and Theoretical Investigations of 3,5 Dimethoxy 2 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules like 3,5-Dimethoxy-2-nitropyridine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) Studies

DFT is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. google.com Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to perform these calculations. sysrevpharm.orgacs.org

A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. google.com For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Table 1: Illustrative Calculated Geometrical Parameters for a Nitropyridine System The following data is based on a representative nitropyridine derivative to illustrate typical computational outputs. nih.gov

ParameterBondCalculated Value (B3LYP)
Bond LengthC-N (ring)1.358 Å
C-NO₂1.491 Å
Bond AngleN-C-C (ring)123.2°
C-C-N (ring)114.4°
Data table generated based on values for a similar compound to illustrate the concept.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transitions. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. mdpi.com In this compound, the electron-donating methoxy (B1213986) groups would be expected to raise the HOMO energy, while the electron-withdrawing nitro group would lower the LUMO energy. This combined effect likely results in a relatively small energy gap, indicating potential for high reactivity and charge transfer interactions within the molecule. najah.edu Computational studies on analogous systems confirm that the presence of such functional groups significantly influences the frontier orbitals. researchgate.net

Table 2: Example Frontier Molecular Orbital Energies for a Substituted Nitropyridine This table presents representative data calculated for a related compound to demonstrate the concept.

Molecular OrbitalEnergy (eV)
HOMO-6.95
LUMO-2.55
Energy Gap (ΔE) 4.40
Data table is illustrative, based on general values for similar compounds.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. sysrevpharm.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

An MEP map uses a color scale to represent the electrostatic potential. Typically:

Red indicates regions of high electron density and negative electrostatic potential, which are favorable sites for electrophilic attack. In this compound, these areas would be concentrated around the oxygen atoms of the nitro and methoxy groups.

Blue indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green represents areas of neutral or intermediate potential.

By analyzing the MEP surface, researchers can gain qualitative insights into the molecule's reactivity and intermolecular interactions, such as hydrogen bonding. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

Spectroscopic Parameter Calculations

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures and assignments.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters provide a powerful tool for structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles using DFT. q-chem.com This method has proven reliable for predicting both ¹H and ¹³C NMR spectra. researchgate.net

The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These calculated values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Studies on various substituted nitropyridines have demonstrated a strong correlation between GIAO-calculated chemical shifts and experimental data, making it an effective method for assigning complex spectra and verifying structures. researchgate.netnih.gov For this compound, GIAO calculations would predict the chemical shifts for the distinct protons and carbons on the pyridine (B92270) ring and in the methoxy groups, helping to confirm their precise chemical environments.

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Nitropyridine Derivative (GIAO/DFT) Data is based on a representative nitropyridine derivative to illustrate the application of the GIAO method. researchgate.net

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C2150.1151.5
C3135.8136.2
C4125.4126.0
C5145.2146.1
C6118.9119.5
Data table is for illustrative purposes, showing typical agreement between experimental and calculated values for a related compound.
Vibrational Frequency Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. thermofisher.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in assigning these experimental frequencies to specific molecular motions. elixirpublishers.comresearchgate.netnepjol.info For this compound, while specific experimental spectra are not widely published, a theoretical analysis based on DFT calculations for analogous structures allows for a reliable prediction of its vibrational spectrum.

The primary vibrational modes for this compound can be categorized based on its functional groups: the nitro group (NO₂), the methoxy groups (O-CH₃), and the pyridine ring itself.

Key Vibrational Modes:

Nitro (NO₂) Group Vibrations: Aromatic nitro compounds consistently display strong absorptions for the asymmetric and symmetric stretching vibrations of the NO₂ group. najah.edu For nitropyridine derivatives, these are typically observed in the ranges of 1530–1647 cm⁻¹ for asymmetric stretching and 1310–1400 cm⁻¹ for symmetric stretching. najah.eduorientjchem.org

Methoxy (O-CH₃) Group Vibrations: The methoxy groups contribute with C-H stretching vibrations, typically found in the 2800-3000 cm⁻¹ region, and characteristic C-O-C stretching vibrations.

Pyridine Ring Vibrations: The pyridine ring has a complex set of stretching and deformation modes. C-H stretching vibrations of the aromatic ring are expected in the 3000-3120 cm⁻¹ range. scielo.br Ring breathing modes and other deformations occur at lower frequencies and can be sensitive to the nature and position of substituents.

A theoretical assignment of these vibrational modes, often aided by Potential Energy Distribution (PED) analysis from computational models, provides a comprehensive understanding of the molecule's dynamic structure. researchgate.netnih.gov The comparison between calculated (scaled) and experimental frequencies for related molecules shows good agreement, validating the predictive power of DFT methods. nih.gov

Table 1: Predicted Vibrational Frequencies and Assignments for this compound Based on data from analogous nitro- and methoxy-substituted aromatic compounds.

Frequency Range (cm⁻¹)AssignmentTypical Intensity (IR)Typical Intensity (Raman)Reference/Comment
3000 - 3120Aromatic C-H StretchingWeak-MediumMedium-StrongCharacteristic for aromatic rings. scielo.br
2850 - 3000Methoxy C-H StretchingMediumMediumCharacteristic for -OCH₃ groups.
1530 - 1610NO₂ Asymmetric StretchingStrongMediumTypical for aromatic nitro compounds. najah.eduorientjchem.org
1400 - 1600Pyridine Ring C=C, C=N StretchingMedium-StrongMedium-StrongMultiple bands expected.
1330 - 1380NO₂ Symmetric StretchingVery StrongStrongCharacteristic for aromatic nitro compounds. najah.eduorientjchem.org
1200 - 1300C-O-C Asymmetric StretchingStrongWeakFrom methoxy groups.
1000 - 1050C-O-C Symmetric StretchingMediumMediumFrom methoxy groups.
800 - 900NO₂ Deformation (Scissoring)Medium-StrongWeak scielo.br
~740NO₂ WaggingMediumWeak scielo.br

Reaction Mechanism Studies

Computational chemistry provides powerful tools to elucidate complex reaction mechanisms, map potential energy surfaces, and identify transition states and intermediates that are often difficult to observe experimentally.

Computational Elucidation of Nitration Mechanisms

The synthesis of this compound would likely involve the nitration of a 3,5-dimethoxypyridine (B18298) precursor. The nitration of pyridine rings is a classic electrophilic aromatic substitution (SEAr) reaction. However, the pyridine ring is electron-deficient and generally deactivated towards electrophilic attack compared to benzene. The presence of two electron-donating methoxy groups at the 3- and 5-positions would activate the ring, directing the incoming electrophile (the nitronium ion, NO₂⁺).

Computational studies on the nitration of substituted pyridines, such as 3,5-dimethylpyridine (B147111) 1-oxide, show that DFT calculations can accurately predict regioselectivity by comparing the activation energies for attack at different positions. For 3,5-dimethoxypyridine, the methoxy groups would direct the nitration to the ortho and para positions (2, 4, and 6). The formation of the 2-nitro isomer is plausible, and computational modeling could elucidate the precise reaction pathway, the structure of the transition state, and the influence of the solvent and acid catalyst. ethz.ch The mechanism proceeds via a high-energy intermediate known as a σ-complex or Wheland intermediate, from which a proton is lost to restore aromaticity.

Investigation of Nucleophilic Substitution Pathways

The nitro group is a strong electron-withdrawing group, which significantly activates an aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.com This is the most common reaction pathway for nitropyridines. mdpi.com The mechanism is typically a two-step addition-elimination process that proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comnih.govresearchgate.net

In this compound, there are several potential SNAr pathways that can be investigated computationally:

Substitution of a Methoxy Group: While methoxy groups are not excellent leaving groups, in highly activated systems, they can be displaced by strong nucleophiles. Computational studies could model the attack of a nucleophile at the C3 or C5 position.

Substitution of the Nitro Group: The nitro group itself can sometimes act as a leaving group in SNAr reactions, a pathway that has been observed in other nitropyridine systems. mdpi.com

Vicarious Nucleophilic Substitution (VNS): This reaction involves the formal substitution of a hydrogen atom. Electrophilic nitropyridines can react with certain nucleophiles (carbanions with a leaving group at the α-position) to give products of C-H alkylation. researchgate.netacs.org DFT calculations are used to study the formation of the initial adduct and the subsequent base-induced β-elimination step. acs.org

Computational analysis of these pathways for this compound would involve calculating the activation barriers for nucleophilic attack at each ring position (C2, C4, C6) to predict the most likely site of reaction and to understand the stabilizing effects of the substituents on the Meisenheimer intermediate.

Intermolecular Interactions and Hydrogen Bonding Analysis

While this compound lacks classical hydrogen bond donors like -OH or -NH groups, its solid-state structure is stabilized by a network of weaker intermolecular interactions. These can be effectively studied using computational methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.netacs.orgnih.gov

The primary interactions expected are:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the highly polar nitro group and the methoxy groups, leading to strong dipole-dipole attractions.

Weak C-H···O Hydrogen Bonds: Computational studies on analogous molecules, such as 2-chloro-3-methoxy-5-nitropyridine, confirm the presence of C-H···O hydrogen bonds that contribute to lattice stability. In this compound, these interactions would likely occur between the hydrogen atoms of the pyridine ring or the methyl groups and the oxygen atoms of the nitro group on an adjacent molecule. Hirshfeld surface analysis is another computational tool used to visualize and quantify these intermolecular contacts. rsc.org

NBO analysis can quantify the stabilization energy (E(2)) associated with these weak hydrogen bonds, providing insight into their strength and importance in the supramolecular assembly. researchgate.netacs.org

Electrophilicity and Nucleophilicity Descriptors

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying the reactivity of molecules using a set of descriptors derived from how the system's energy changes with respect to the number of electrons. nih.govluisrdomingo.comorientjchem.org These descriptors predict the sites most susceptible to electrophilic or nucleophilic attack.

For this compound, the electron-donating methoxy groups and the electron-withdrawing nitro group create a complex reactivity profile. A CDFT analysis would reveal the global and local reactivity.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule. A study on 3-nitropyridine (B142982) calculated its electrophilicity index ω as 2.00 eV, classifying it as a strong electrophile. conicet.gov.ar The presence of methoxy groups in this compound would modulate this value.

Nucleophilicity Index (N): Quantifies the nucleophilic character of a molecule. Organic molecules are often classified as strong (N > 3.0 eV), moderate (2.0 ≤ N ≤ 3.0 eV), or marginal (N < 2.0 eV) nucleophiles. nih.gov 3-nitropyridine is considered a moderate nucleophile (N = 1.15 eV). conicet.gov.ar The electron-donating methoxy groups are expected to increase the nucleophilicity of the pyridine ring in the title compound.

Local Reactivity Descriptors: These indices pinpoint the most reactive sites within the molecule.

Fukui Functions (f(r)): Indicate the change in electron density at a specific point when an electron is added or removed. They identify the most likely sites for nucleophilic attack (f⁺) and electrophilic attack (f⁻).

Parr Functions: Derived from the Fukui function, these are used to describe the local electrophilic (Pk⁺) and nucleophilic (Pk⁻) character of an atomic site k. nih.gov

Dual Descriptor (Δf(r)): This descriptor can simultaneously identify sites favorable for nucleophilic attack (where Δf(r) > 0) and electrophilic attack (where Δf(r) < 0).

For this compound, these calculations would likely show that the pyridine ring is susceptible to electrophilic attack at the C4 and C6 positions (ortho/para to the methoxy groups) and highly susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, which are activated by the nitro group.

Table 2: Key Conceptual DFT Reactivity Descriptors

DescriptorSymbolFormulaChemical Interpretation
Electronegativityχ-μ = -(∂E/∂N)ᵥTendency to attract electrons; related to chemical potential (μ).
Chemical Hardnessη(∂²E/∂N²)ᵥ ≈ (I - A)Resistance to change in electron configuration (I=Ionization Potential, A=Electron Affinity).
Electrophilicity Indexωμ²/2ηPropensity of a species to accept electrons; a measure of electrophilic power. nih.gov
Nucleophilicity IndexNEHOMO(Nu) - EHOMO(TCE)Propensity of a species to donate electrons, often referenced to tetracyanoethylene (B109619) (TCE). nih.gov
Fukui Functionf(r)(∂ρ(r)/∂N)ᵥIdentifies the most reactive regions in a molecule for nucleophilic (f⁺) or electrophilic (f⁻) attack.
Dual DescriptorΔf(r)f⁺(r) - f⁻(r)Δf > 0 indicates a site for nucleophilic attack; Δf < 0 indicates a site for electrophilic attack.

Conclusion and Future Research Directions

Summary of Key Research Findings on 3,5-Dimethoxy-2-nitropyridine

Research on this compound has primarily centered on its synthesis and fundamental reactivity. The principal method for its preparation involves the nitration of 3,5-dimethoxypyridine-N-oxide. researchgate.netresearchgate.net This reaction selectively introduces a nitro group at the C2 position, a directive effect influenced by the N-oxide group. researchgate.netresearchgate.net In contrast, nitration of analogous compounds like 3-bromo- (B131339) or 3,5-dibromopyridine-N-oxide yields the 4-nitro derivative, highlighting the specific directing power of the methoxy (B1213986) groups in the case of 3,5-dimethoxypyridine-N-oxide. researchgate.netresearchgate.net

The chemical character of the compound is defined by the interplay between the two electron-donating methoxy groups at the C3 and C5 positions and the electron-withdrawing nitro group at the C2 position. This "push-pull" electronic arrangement on the pyridine (B92270) ring is the foundation of its reactivity. Comparative studies indicate that this compound is less reactive in nucleophilic aromatic substitution (SNAr) reactions than related dinitro compounds, such as 2,6-dimethoxy-3,5-dinitropyridine (B98391). This suggests a more moderate electrophilicity of the pyridine ring, offering a nuanced reactivity profile for synthetic chemists to exploit. The related compound, 3,5-diethoxy-2-nitropyridine-N-oxide, has been noted as a phototropic substance, suggesting that derivatives of this class may possess interesting photophysical properties. researchgate.netresearchgate.net

PropertyValueReference
IUPAC Name This compound aksci.com
Molecular Formula C₇H₈N₂O₄ aksci.com
Molecular Weight 184.15 g/mol aksci.com
Key Synthetic Route Nitration of 3,5-dimethoxypyridine-N-oxide researchgate.netresearchgate.net
Observed Property Phototropism in analogous N-oxide researchgate.netresearchgate.net

Unexplored Reactivity and Synthetic Opportunities

While the synthesis is established, the synthetic utility of this compound remains largely unexplored. The existing functional groups present clear opportunities for derivatization.

Reduction of the Nitro Group: A significant synthetic opportunity lies in the reduction of the C2-nitro group to an amine. This would yield 2-amino-3,5-dimethoxypyridine, a versatile intermediate. This amino group could be transformed into a wide array of functionalities (amides, sulfonamides, ureas) or used as a handle in cross-coupling reactions to construct more complex molecular architectures, a common strategy in the synthesis of bioactive molecules. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Although less reactive than dinitropyridines, the methoxy groups could potentially be displaced by strong nucleophiles under specific conditions. The C5-methoxy group, being para to the activating nitro group, would be the more likely site for substitution. Exploring the scope of this reactivity with various N-, O-, and S-centered nucleophiles is a worthwhile endeavor.

Metal-Catalyzed Cross-Coupling: The vacant C4 and C6 positions of the pyridine ring are electronically distinct. These positions could be targets for C-H activation and functionalization via metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, or other groups to build molecular complexity.

Cycloaddition Reactions: The electron-deficient nature of the pyridine ring, enhanced by the nitro group, suggests potential participation in cycloaddition reactions, an area that has not been investigated for this specific compound.

Potential ReactionReagents/ConditionsPotential ProductSynthetic Value
Nitro Group Reduction Fe/AcOH, H₂/Pd-C2-Amino-3,5-dimethoxypyridineVersatile building block for medicinal chemistry. nih.govgoogle.com
SNAr at C5 Strong Nucleophiles (e.g., R₂NH, RS⁻), Heat5-Substituted-3-methoxy-2-nitropyridinesAccess to derivatives with tuned electronic properties.
C-H Arylation at C4/C6 Pd catalyst, Aryl halide4/6-Aryl-3,5-dimethoxy-2-nitropyridinesRapid construction of complex bi-aryl scaffolds.
Diels-Alder Reaction Electron-rich dieneFused heterocyclic systemsNovel polycyclic scaffolds.

Advancements in Computational Modeling for Predictive Synthesis

Modern computational chemistry offers powerful tools to guide and accelerate the exploration of this compound's chemistry. Density Functional Theory (DFT) calculations, in particular, can provide deep insights into its electronic structure and reactivity, minimizing the need for extensive empirical screening. nih.gov

Computational models can accurately predict:

Charge Distribution and Electrostatic Potential: Mapping the electron density to identify the most electrophilic and nucleophilic sites, thereby predicting the regioselectivity of reactions like SNAr or electrophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): Analyzing the energy and distribution of the HOMO and LUMO to understand the compound's behavior in pericyclic reactions and its potential as an electronic material. researchgate.net

Reaction Pathways and Transition States: Calculating the activation energies for potential reactions, such as the substitution of a methoxy group or C-H functionalization at different positions. This allows for an in silico comparison of competing reaction pathways to identify the most favorable conditions. nih.gov

By leveraging these predictive models, researchers can rationally design synthetic strategies, focusing on reactions with the highest probability of success and avoiding synthetic dead ends.

Computational MethodPredicted PropertyApplication in Synthesis
DFT (e.g., B3LYP) Molecular geometry, charge distributionPredict regioselectivity of substitution.
HOMO/LUMO Analysis Frontier orbital energies and shapesGuide design for cycloaddition reactions and electronic materials. researchgate.net
Transition State Analysis Reaction activation energies (Ea)Compare feasibility of competing pathways (e.g., C4 vs C6 C-H activation).
GIAO/DFT NMR chemical shiftsAid in structural confirmation of new derivatives. researchgate.net

Potential for Novel Derivative Design and Functional Materials (Chemical Research Focus)

The unique electronic structure of this compound makes it an attractive core for the design of novel functional molecules and materials. The focus here is on exploiting its inherent properties through targeted chemical modification.

Precursors to Bioactive Scaffolds: As discussed, reduction of the nitro group provides a key entry point to 2-amino-3,5-dimethoxypyridine. This scaffold is a substituted diaminopyridine analogue, a class of compounds known for its presence in various biologically active agents. nih.gov Further elaboration could lead to novel kinase inhibitors, antibacterial agents, or other therapeutic candidates.

Functional Dyes and Nonlinear Optical (NLO) Materials: The push-pull nature of the molecule (methoxy donors, nitro acceptor) is a classic design principle for chromophores. The observation of phototropism in a closely related N-oxide derivative suggests that molecules in this family may have interesting interactions with light. researchgate.netresearchgate.net By extending the conjugation or introducing additional donor/acceptor groups, it may be possible to design derivatives with significant second-order NLO properties or to serve as scaffolds for novel solvatochromic or electrochromic dyes.

Ligands for Coordination Chemistry: The nitrogen of the pyridine ring and the oxygens of the nitro and methoxy groups present potential coordination sites for metal ions. Derivatization could yield novel chelating ligands for catalysis or the construction of metal-organic frameworks (MOFs) with tailored electronic or porous properties.

Derivative ClassSynthetic ModificationTarget Application (Chemical Research)
Aminopyridine Derivatives Reduction of NO₂ to NH₂Scaffolds for medicinal chemistry exploration. nih.gov
Extended π-Systems C-H arylation at C4/C6Functional dyes, NLO materials, molecular sensors.
Chelating Ligands Functionalization of methoxy groupsCatalysis, metal-organic frameworks (MOFs).
Fused Heterocycles Intramolecular cyclization reactionsNovel heterocyclic systems with unique photophysical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dimethoxy-2-nitropyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nitration of 3,5-dimethoxypyridine derivatives under high-temperature conditions (~250°C). Key parameters include:

  • Temperature control : Elevated temperatures are required to overcome kinetic barriers, as nitration of aromatic systems with electron-donating groups (e.g., methoxy) often proceeds sluggishly .
  • Acid catalysis : Use of conjugate acids (e.g., HNO₃ in H₂SO₄) enhances electrophilic substitution by protonating the pyridine ring, increasing reactivity at specific positions .
  • Regioselectivity monitoring : Confirm substitution patterns via NMR (¹H/¹³C) and HPLC-MS to ensure nitration occurs at the 2-position rather than competing sites .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Methodological Answer : A multi-technique approach ensures structural and purity validation:

  • NMR spectroscopy : ¹H NMR identifies methoxy (-OCH₃) and nitro (-NO₂) group environments; ¹³C NMR confirms aromatic carbon shifts due to substituents .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
  • Chromatography : Reverse-phase HPLC with UV detection monitors purity, especially for intermediates in multi-step syntheses .

Q. How does the electronic structure of this compound influence its reactivity in further functionalization?

  • Methodological Answer : The methoxy groups act as electron donors, activating the pyridine ring at specific positions. Computational tools like density functional theory (DFT) with hybrid functionals (e.g., B3LYP) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attacks . Basis sets (e.g., 6-31G*) and solvent models refine accuracy for reaction pathway simulations .

Advanced Research Questions

Q. How can regioselectivity challenges in the nitration of 3,5-dimethoxypyridine derivatives be resolved?

  • Methodological Answer : The 3,5-dimethoxy substitution directs nitration to the 2-position due to steric and electronic effects. To confirm:

  • Kinetic studies : Compare reaction rates at varying temperatures to identify dominant pathways.
  • Isotopic labeling : Use ¹⁵N-labeled HNO₃ to trace nitro group incorporation via MS/MS analysis .
  • Computational validation : DFT-based transition-state modeling (e.g., Gaussian 16) identifies energy barriers for competing pathways .

Q. What mechanistic insights explain the role of conjugate acids in nitration reactions involving this compound?

  • Methodological Answer : Protonation of the pyridine nitrogen generates a conjugate acid, lowering the LUMO energy and facilitating electrophilic attack. Key steps:

  • pH-dependent reactivity : Monitor nitration efficiency under controlled acidic conditions (e.g., H₂SO₄ concentration gradients).
  • In situ spectroscopy : FT-IR or Raman spectroscopy tracks nitrosonium ion (NO₂⁺) formation and interaction with the protonated substrate .

Q. How can contradictory data on the stability of this compound under thermal or acidic conditions be reconciled?

  • Methodological Answer : Contradictions often arise from solvent or impurity effects. Mitigation strategies include:

  • Thermogravimetric analysis (TGA) : Quantify decomposition thresholds under inert vs. oxidative atmospheres.
  • Accelerated stability testing : Expose the compound to stressed conditions (e.g., 40°C/75% RH) and monitor degradation via LC-MS .
  • Counterion analysis : Trace metal impurities (e.g., Fe³⁺) may catalyze decomposition; ICP-MS ensures reagent purity .

Q. What computational methods are most reliable for predicting the electronic properties and reaction pathways of this compound?

  • Methodological Answer : Hybrid DFT functionals (e.g., B3LYP or M06-2X) paired with dispersion corrections (e.g., D3BJ) accurately model:

  • Charge distribution : Natural Bond Orbital (NBO) analysis quantifies resonance effects from methoxy and nitro groups .
  • Solvent effects : Polarizable Continuum Models (PCM) simulate solvation energy changes in polar aprotic solvents (e.g., DMSO) .
  • Reaction dynamics : Intrinsic Reaction Coordinate (IRC) calculations validate proposed nitration transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.